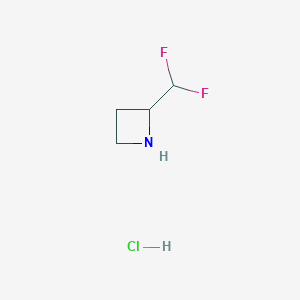

2-(Difluoromethyl)azetidine hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-(difluoromethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c5-4(6)3-1-2-7-3;/h3-4,7H,1-2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVDCRCWKQTOLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247105-28-6 | |

| Record name | 2-(difluoromethyl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Difluoromethyl Azetidine Hydrochloride and Its Derivatives

Direct Synthesis Strategies for Difluoromethyl Azetidines

Direct synthesis strategies involve the construction of the azetidine (B1206935) ring from a precursor that already contains the difluoromethyl moiety. These approaches are often multi-step and rely on the careful selection of starting materials and cyclization conditions.

Multi-Step Synthesis from Precursors

Multi-step syntheses are a common approach to access 2-(difluoromethyl)azetidines, often starting from readily available precursors that are subsequently elaborated and cyclized.

While direct literature detailing the synthesis of 2-(difluoromethyl)azetidine (B8011086) hydrochloride from difluoromethyl ketone intermediates is not extensively available, a plausible synthetic route can be extrapolated from established organic chemistry principles and analogous transformations for similar fluorinated compounds. The synthesis would likely commence with a suitable difluoromethyl ketone.

A key step in such a synthesis would be the reductive amination of the difluoromethyl ketone to introduce the nitrogen atom required for the azetidine ring. This can be followed by the conversion of a hydroxyl group at the 4-position of the butanamine derivative into a suitable leaving group, such as a halide or a sulfonate ester. The final step would be an intramolecular nucleophilic substitution to form the four-membered azetidine ring. The resulting N-protected 2-(difluoromethyl)azetidine can then be deprotected and treated with hydrochloric acid to yield the desired hydrochloride salt.

A hypothetical reaction scheme is presented below:

Hypothetical Synthesis via a Difluoromethyl Ketone Intermediate| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 1,1-Difluoro-4-hydroxybutan-2-one | Primary amine (e.g., benzylamine), reducing agent (e.g., NaBH₃CN) | 4-(Alkylamino)-1,1-difluorobutan-2-ol |

| 2 | 4-(Alkylamino)-1,1-difluorobutan-2-ol | Mesyl chloride, triethylamine | 4-(Alkylamino)-1,1-difluorobutyl-2-mesylate |

| 3 | 4-(Alkylamino)-1,1-difluorobutyl-2-mesylate | Base (e.g., NaH) | N-Alkyl-2-(difluoromethyl)azetidine |

A more documented approach for the synthesis of azetidines involves the intramolecular cyclization of γ-amino halides or related compounds. This strategy is applicable to the synthesis of 2-(difluoromethyl)azetidine. The general principle involves a nucleophilic attack by the amine nitrogen onto an electrophilic carbon bearing a leaving group, leading to the formation of the four-membered ring.

For the synthesis of 2-(trifluoromethyl)azetidines, a known method starts from ethyl 4,4,4-trifluoroacetoacetate. This can be adapted for the difluoromethyl analogue. The synthesis would begin with the reaction of a difluoroacetoacetate derivative with a primary amine to form an enamine, which is then reduced to the corresponding γ-amino alcohol. Subsequent chlorination of the alcohol, followed by a base-induced intramolecular cyclization, yields the desired 2-(difluoromethyl)azetidine. The choice of a strong, non-nucleophilic base is crucial for the final ring-closing step to be efficient.

General Synthesis of 2-(Trifluoromethyl)azetidines via Intramolecular Cyclization researchgate.net

| Precursor | Key Transformation | Product |

|---|

Oxidative Fluorodecarboxylation Approaches for Difluoromethyl Azetidines

Oxidative fluorodecarboxylation has emerged as a method for the introduction of fluorine atoms. While not yet specifically reported for the synthesis of 2-(difluoromethyl)azetidine from an azetidine-2-carboxylic acid precursor, this method holds potential. The reaction typically involves the use of a silver(I) or manganese(III) salt to promote the decarboxylation of a carboxylic acid and subsequent fluorination.

For this approach to be applied to the synthesis of 2-(difluoromethyl)azetidines, a suitable precursor such as N-protected azetidine-2-carboxylic acid would be required. The challenge would lie in achieving the difluoromethylation selectively at the C2 position. This method has been successfully used to create geminal 18F-difluoroalkanes from α-fluorocarboxylic acids, highlighting its potential for the synthesis of difluoromethyl compounds. chemrxiv.orgnih.govnih.gov

Indirect Synthetic Pathways via Azetidine Ring Formation

Indirect synthetic pathways focus on the initial construction of the azetidine ring, followed by the introduction of the difluoromethyl group at the C2 position. This approach can be advantageous if pre-functionalized azetidine precursors are more readily accessible.

Cyclization Reactions for Azetidine Ring Construction

A variety of cyclization reactions can be employed to construct the azetidine ring. These methods provide access to a range of substituted azetidines which could then potentially be functionalized with a difluoromethyl group.

One common method is the intramolecular nucleophilic substitution of γ-haloamines. frontiersin.org This involves the treatment of a 3-halo-propylamine derivative with a base to induce ring closure. The yields of these reactions can be influenced by the nature of the substituents and the reaction conditions.

Another approach is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which has been shown to produce azetidines in high yields. nottingham.ac.ukresearchgate.netelsevierpure.com This method is notable for its high regioselectivity and tolerance of various functional groups.

Photochemical methods, such as the aza Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene, also provide a direct route to the azetidine core. nih.govnih.gov Visible-light-mediated approaches have made this reaction more accessible and applicable to a wider range of substrates. nih.gov

Examples of Azetidine Ring Construction Methods

| Method | Description | Key Features |

|---|---|---|

| Intramolecular SN2 Cyclization | Ring closure of γ-haloamines or related precursors. frontiersin.org | A common and versatile method. |

| Aminolysis of Epoxy Amines | La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nottingham.ac.ukresearchgate.netelsevierpure.com | High yields and regioselectivity. |

Once the azetidine ring is formed, the introduction of the difluoromethyl group at the C2 position would be the next critical step. This could potentially be achieved through direct C-H difluoromethylation, although this can be challenging on a saturated heterocyclic ring and may lack regioselectivity. Alternatively, functionalization at the C2 position to introduce a group that can be converted to a difluoromethyl moiety would be a viable strategy.

Stereoselective Cyclization Strategies

The development of stereoselective methods for the synthesis of 2-(difluoromethyl)azetidine is crucial, as the C2 position is a stereocenter. While specific examples for the difluoromethyl derivative are not extensively documented in the literature, strategies employed for the synthesis of chiral trifluoromethyl azetidines can be considered analogous.

One such strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of the cyclization. For instance, the diastereoselective addition of organometallic reagents to chiral imines derived from phenylglycinol and fluoral has been used to prepare precursors for chiral 2-(trifluoromethyl)azetidines. nih.gov A similar approach with a difluoromethyl-containing imine could provide a stereocontrolled route to 2-(difluoromethyl)azetidine.

Another approach is the iodocyclization of homoallylic amines, which has been shown to produce functionalized 2-(iodomethyl)azetidines with cis-stereoselectivity. acs.org Subsequent manipulation of the iodomethyl group could potentially lead to the desired difluoromethyl substituent.

| Strategy | Key Feature | Potential Application to 2-(Difluoromethyl)azetidine |

| Chiral Auxiliaries | Use of a chiral molecule to control stereochemistry. | Diastereoselective reactions of a chiral imine containing a difluoromethyl group. |

| Substrate Control | Inherent stereochemistry of the starting material directs the outcome. | Cyclization of an enantiomerically pure 3-halo-1-(difluoromethyl)propan-1-amine derivative. |

| Reagent Control | A chiral reagent or catalyst induces stereoselectivity. | Asymmetric cyclization catalyzed by a chiral metal complex or organocatalyst. |

This table outlines potential stereoselective cyclization strategies for 2-(difluoromethyl)azetidine based on analogous trifluoromethyl systems.

Ring-Expansion Reactions

Ring-expansion reactions offer an alternative approach to the synthesis of azetidines, starting from smaller, more readily available ring systems such as aziridines and azabicyclo[1.1.0]butanes.

From Aziridine (B145994) Precursors

The one-carbon ring expansion of aziridines to azetidines is a synthetically valuable transformation. While specific examples detailing the ring expansion of 2-(difluoromethyl)aziridines to 2-(difluoromethyl)azetidines are not prevalent in the reviewed literature, the general principles have been established for related compounds. For example, ring-expansion reactions involving trifluoromethyl-substituted aziridine carboxylic acid derivatives have been reported as a route to 2-(trifluoromethyl)azetidines. nih.gov

These reactions often proceed through the formation of an aziridinium (B1262131) ylide intermediate, which then undergoes a rearrangement to form the four-membered azetidine ring. The regioselectivity of the ring opening of the aziridine is a critical factor in determining the final product.

From Azabicyclo[1.1.0]butane Analogues

The strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs) have been demonstrated as a versatile method for the synthesis of diversely substituted 2-(trifluoromethyl)azetidines. nih.govuzh.ch These highly strained bicyclic compounds undergo ring-opening reactions when treated with various reagents, leading to the formation of functionalized azetidines. nih.govuzh.ch

The reaction of 2-(trifluoromethyl)-ABBs with electrophilic reagents such as benzyl chloroformate or trifluoroacetic anhydride results in the formation of 3-chloroazetidines and azetidin-3-ols, respectively, with a trifluoromethyl group at the C2 position. nih.govuzh.ch Furthermore, palladium-catalyzed hydrogenolysis of these ABBs can provide access to cis-3-aryl-2-(trifluoromethyl)azetidines. nih.govuzh.ch It is conceivable that analogous 2-(difluoromethyl)-1-azabicyclo[1.1.0]butane precursors could undergo similar strain-release reactions to afford 2-(difluoromethyl)azetidine derivatives.

| Precursor | Reagent/Condition | Product Type |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl chloroformate | 3-Chloro-2-(trifluoromethyl)azetidine derivative |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Trifluoroacetic anhydride | 2-(Trifluoromethyl)azetidin-3-ol derivative |

| 3-Aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane | Pd-catalyzed hydrogenolysis | cis-3-Aryl-2-(trifluoromethyl)azetidine |

This table summarizes ring-expansion reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which are analogous to potential routes for 2-(difluoromethyl)azetidines.

Metal-Catalyzed Azetidine Synthesis

Metal-catalyzed reactions provide powerful tools for the construction of azetidine rings, often with high efficiency and selectivity. While specific examples for the direct synthesis of 2-(difluoromethyl)azetidine via metal catalysis are limited, related transformations for other azetidine derivatives are well-documented.

Palladium-catalyzed reactions, for instance, have been employed in the synthesis of 2-(trifluoromethyl)azetidines through the hydrogenolysis of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, as mentioned previously. nih.govuzh.ch Additionally, tantalum-catalyzed hydroaminoalkylation has been utilized for the synthesis of substituted azetidines. acs.org This reaction involves the formation of an intermediate which then undergoes cyclization to yield the azetidine ring. acs.org

Copper-catalyzed alkyne-azide cascade reactions have also been developed for the diastereoselective synthesis of ferrocenyl azetidinimines, showcasing the utility of copper in constructing the azetidine core. acs.org

Organocatalytic Routes to Azetidines

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of a wide range of organic molecules, including azetidines. These methods avoid the use of metals and often proceed under mild reaction conditions with high enantioselectivity.

While specific organocatalytic routes to 2-(difluoromethyl)azetidine are not well-documented, the general principles of organocatalytic azetidine synthesis can be considered. For example, an organocatalytic approach to the stereoselective synthesis of 2-hydroxyazetidines has been reported. acs.org Such strategies could potentially be adapted for the synthesis of chiral 2-(difluoromethyl)azetidine derivatives by employing appropriately substituted starting materials.

Furthermore, the DBU-catalyzed aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates is a known organocatalytic method for the synthesis of functionalized azetidines. nih.gov The application of such a reaction with a difluoromethyl-containing substrate could provide a viable synthetic route.

Asymmetric Synthesis and Chiral Resolution of 2-(Difluoromethyl)azetidine Hydrochloride

Enantioselective Synthetic Routes

Direct enantioselective synthesis provides an efficient pathway to chiral 2-(difluoromethyl)azetidine by avoiding the loss of 50% of the material inherent in classical resolution of racemates. While specific literature on the enantioselective synthesis of 2-(difluoromethyl)azetidine is not abundant, several established methods for the asymmetric synthesis of substituted azetidines can be considered as viable routes.

One potential strategy involves the use of chiral auxiliaries. In this approach, an achiral starting material is covalently bonded to a chiral auxiliary, which directs a subsequent diastereoselective reaction to form the azetidine ring with high stereocontrol. After the key stereochemistry-defining step, the auxiliary is removed to yield the enantiomerically enriched product.

Another powerful approach is catalytic asymmetric synthesis. For instance, a copper-catalyzed asymmetric boryl allylation of azetines has been developed for the enantioselective synthesis of 2,3-disubstituted azetidines. This method allows for the direct difunctionalization of an achiral precursor, creating two stereogenic centers with high enantioselectivity. nih.gov Although demonstrated on a different substitution pattern, the principle of catalytic enantioselective functionalization of an azetine precursor could potentially be adapted for the synthesis of 2-(difluoromethyl)azetidine.

A hypothetical enantioselective route could start from a prochiral substrate, where a chiral catalyst, such as a transition metal complex with a chiral ligand, facilitates a key bond-forming reaction to create the chiral center at the C2 position with a high degree of enantioselectivity.

| Enantioselective Strategy | Description | Potential Starting Materials | Key Reagents/Catalysts |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Prochiral amines and difluoromethylated building blocks. | Evans oxazolidinones, camphor sultams. |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Achiral azetines or precursors that form the azetidine ring in situ. | Chiral transition metal complexes (e.g., Cu/bisphosphine catalysts). nih.gov |

Diastereoselective Transformations

Diastereoselective synthesis is a powerful tool for creating specific stereoisomers of molecules with multiple chiral centers. In the context of 2-(difluoromethyl)azetidine derivatives, a diastereoselective reaction can be employed to control the relative stereochemistry of substituents on the azetidine ring. This is particularly relevant for the synthesis of more complex analogues.

A notable example of a diastereoselective approach in the synthesis of related compounds is the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. These strained bicyclic compounds can undergo diastereoselective ring-opening reactions when treated with various reagents. For example, palladium-catalyzed hydrogenolysis can lead to the formation of cis-3-aryl-2-(trifluoromethyl)azetidines. nih.gov Similarly, reaction with benzyl chloroformate or trifluoroacetic anhydride can yield diversely substituted 2-(trifluoromethyl)azetidines with good diastereoselectivity. nih.gov

This strain-release strategy could be adapted for the synthesis of 2-(difluoromethyl)azetidine derivatives. A hypothetical diastereoselective synthesis could involve the following steps:

Synthesis of a 2-(difluoromethyl)-1-azabicyclo[1.1.0]butane precursor.

A diastereoselective ring-opening reaction with a chosen nucleophile or under specific reaction conditions to introduce a substituent at the C3 position with a defined stereochemical relationship to the C2-difluoromethyl group.

Subsequent chemical modifications to remove the C3 substituent if the parent 2-(difluoromethyl)azetidine is the target.

The diastereoselectivity of these reactions is often influenced by steric and electronic factors of both the substrate and the incoming reagent, as well as the reaction conditions such as temperature and solvent.

| Diastereoselective Reaction | Substrate | Reagent | Product (Analogous) | Diastereomeric Ratio (d.r.) |

| Strain-Release Ring Opening | 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl Chloroformate | Substituted 3-chloro-2-(trifluoromethyl)azetidine nih.gov | Not specified |

| Strain-Release Ring Opening with TFAA/Hydrolysis | 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Trifluoroacetic anhydride, then NaOH | 2-(Trifluoromethyl)azetidin-3-ol nih.gov | 96:4 nih.gov |

| Palladium-Catalyzed Hydrogenolysis | 3-Aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane | H₂, Pd/C | cis-3-Aryl-2-(trifluoromethyl)azetidine nih.gov | Not specified |

General Process Chemistry and Scale-Up Investigations

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of process chemistry and scale-up parameters. This includes factors such as the availability and cost of starting materials, the safety of the reactions, the efficiency of each step, and the ease of purification.

For 2-(difluoromethyl)azetidine hydrochloride, a scalable synthesis would likely favor a convergent route with robust and high-yielding reactions. While detailed, publicly available process chemistry investigations for this specific compound are limited, general principles for azetidine synthesis can be applied.

A key aspect of a scalable synthesis is the use of non-chromatographic purification methods, such as crystallization or distillation. The hydrochloride salt form of 2-(difluoromethyl)azetidine is advantageous in this regard, as it is a solid that can often be purified by crystallization.

Chiral resolution via diastereomeric salt formation is a classical method that is often amenable to large-scale production. wikipedia.org This process involves reacting the racemic base with a chiral acid to form two diastereomeric salts with different solubilities, allowing for their separation by filtration. wikipedia.org The desired diastereomer is then treated with a base to liberate the free amine, followed by treatment with HCl to form the final hydrochloride salt. The choice of resolving agent and solvent system is critical for achieving high yields and enantiomeric purity on a large scale.

A reported synthesis of N-SF₅ azetidines demonstrated a successful gram-scale reaction, indicating that azetidine-forming reactions can be scaled up with comparable yields to smaller-scale experiments. acs.org This provides confidence that the synthesis of 2-(difluoromethyl)azetidine could also be scaled.

Key considerations for the scale-up of 2-(difluoromethyl)azetidine hydrochloride synthesis would include:

Thermal Safety: Understanding the exothermic nature of each reaction step to prevent runaway reactions.

Reagent Addition: Controlled addition of reagents to manage reaction temperature and by-product formation.

Work-up and Isolation: Developing efficient extraction and isolation procedures to maximize yield and purity.

Crystallization: Optimizing crystallization conditions (solvent, temperature, cooling rate) for the hydrochloride salt to ensure high purity and good crystal form.

| Process Step | Key Considerations for Scale-Up | Potential Challenges |

| Azetidine Ring Formation | Use of readily available starting materials; high-yielding cyclization reaction. | Ring strain of the azetidine can make ring-closing reactions challenging. |

| Chiral Resolution | Selection of an inexpensive and efficient chiral resolving agent; optimization of crystallization conditions. | Potentially low yield (max 50% for the desired enantiomer); need for racemization of the unwanted enantiomer to improve overall yield. |

| Salt Formation | Control of stoichiometry and temperature; choice of solvent for crystallization. | Ensuring complete conversion to the hydrochloride salt and achieving the desired polymorphic form. |

| Purification | Avoiding column chromatography; developing robust crystallization or distillation methods. | Removal of closely related impurities. |

Reactivity and Transformational Chemistry of 2 Difluoromethyl Azetidine Hydrochloride

Azetidine (B1206935) Ring Reactivity of Difluoromethyl Azetidines

The reactivity of the azetidine ring in 2-(difluoromethyl)azetidine (B8011086) is largely dictated by two opposing factors: the inherent ring strain of the four-membered ring, which favors ring-opening reactions, and the electron-withdrawing nature of the difluoromethyl group at the C2 position. The protonation of the ring nitrogen under acidic conditions, as in the hydrochloride salt, or through N-activation with other electrophiles, generates a more electrophilic azetidinium ion, which is highly susceptible to nucleophilic attack.

The regioselectivity of the nucleophilic attack on the activated 2-(difluoromethyl)azetidinium ion is a critical aspect of its reactivity. The electron-withdrawing difluoromethyl group at C2 significantly influences the electron distribution within the ring, making the C2 and C4 positions potential sites for nucleophilic attack. However, studies on analogous 2-(trifluoromethyl)azetidines have shown a remarkable and consistent regioselectivity, with nucleophilic attack occurring exclusively at the C4 position. This is attributed to the powerful destabilizing effect of the adjacent electron-withdrawing group on any developing positive charge at C2 during an SN1-type mechanism, and to steric hindrance at the C2 position for an SN2-type attack. This pronounced regioselectivity is a key feature of the transformational chemistry of 2-fluoroalkyl azetidines.

Strain-Driven Ring Opening Reactions

The inherent ring strain of approximately 25-26 kcal/mol in the azetidine ring is a primary driver for its ring-opening reactions rsc.orgnih.gov. This strain is released upon cleavage of one of the C-N bonds, providing a thermodynamic driving force for the reaction. Electrophilic activation of the azetidine nitrogen is a prerequisite for ring-opening by most nucleophiles, as it converts the nitrogen into a better leaving group. For 2-(difluoromethyl)azetidine hydrochloride, the proton on the nitrogen serves as an initial activating agent. Further activation can be achieved by reaction with alkylating or acylating agents to form quaternary azetidinium salts, which are even more reactive towards nucleophiles.

The mode of ring-opening and the resulting products are directly dependent on the nature of the attacking nucleophile. The following sections detail the outcomes of reactions with various classes of nucleophiles, drawing heavily on the well-documented reactivity of 2-(trifluoromethyl)azetidinium salts as a predictive model for the behavior of 2-(difluoromethyl)azetidinium ions.

The ring-opening of activated 2-(difluoromethyl)azetidines with halide nucleophiles is a direct method for the synthesis of γ-haloamines. In studies involving 1-alkyl-2-(trifluoromethyl)azetidines, activation with an acylating agent like methyl chloroformate in the presence of a halide source such as sodium iodide leads to the regiospecific formation of the corresponding γ-iodoamine. The reaction proceeds via the formation of an N-acylated azetidinium intermediate, which is then attacked by the halide ion at the C4 position. This consistent regioselectivity underscores the directing effect of the C2-fluoroalkyl substituent.

| Entry | Azetidine Derivative (Analogue) | Activating Agent | Halide Source | Solvent | Product | Yield (%) | Ref. |

| 1 | 1-Benzyl-2-(trifluoromethyl)azetidine | MeOCOCl | NaI | CH3CN | Methyl N-benzyl-N-[3-iodo-1-(trifluoromethyl)propyl]carbamate | 85 |

Oxygen nucleophiles, such as water, alcohols, and carboxylates, readily open activated 2-fluoroalkyl azetidinium rings. For instance, the treatment of 1-alkyl-2-(trifluoromethyl)azetidines with hydrochloric acid in methanol results in the formation of γ-methoxyamines. This reaction demonstrates that even under acidic conditions with an alcohol as the solvent and nucleophile, the ring-opening occurs exclusively at the C4 position. Similarly, acylation of the azetidine followed by reaction with an alcohol or carboxylate leads to the corresponding ether or ester products, respectively, with the nucleophile consistently adding to the C4 carbon.

| Entry | Azetidine Derivative (Analogue) | Activating Agent / Conditions | Nucleophile | Product | Yield (%) | Ref. |

| 1 | 1-Benzyl-2-(trifluoromethyl)azetidine | HCl | Methanol | N-Benzyl-3-methoxy-1-(trifluoromethyl)propan-1-amine | 94 | |

| 2 | 1-Benzyl-2-(trifluoromethyl)azetidine | MeOCOCl | Sodium Benzoate | Methyl N-benzyl-N-[3-(benzoyloxy)-1-(trifluoromethyl)propyl]carbamate | 88 |

Nitrogen nucleophiles, such as azide and amines, also participate in the regiospecific ring-opening of activated 2-fluoroalkyl azetidines. The reaction of an N-acylated 2-(trifluoromethyl)azetidinium salt with sodium azide proceeds smoothly to afford the corresponding γ-azidoamine. This transformation is significant as the azido group can be further elaborated into other nitrogen-containing functionalities. The reaction maintains the C4-regioselectivity observed with other nucleophiles.

Carbon-based nucleophiles are also effective for the ring-opening of these systems, leading to the formation of new carbon-carbon bonds. For example, the reaction of an N-acylated 2-(trifluoromethyl)azetidinium intermediate with a cyanide salt provides the corresponding γ-cyanoamine. This reaction introduces a nitrile group, a versatile functional handle for further synthetic transformations. As with all other classes of nucleophiles studied in this context, the attack occurs regiospecifically at the C4 position of the azetidine ring.

Nucleophile-Directed Ring Opening Modalities and Regioselectivity

Sulfur Nucleophile-Induced Ring Opening

The ring-opening of the azetidine core in 2-(fluoroalkyl)-substituted derivatives by sulfur nucleophiles is a key transformation. For the analogous 1-alkyl-2-(trifluoromethyl)azetidines, studies have shown that prior activation of the ring is necessary. This is typically achieved through quaternization of the ring nitrogen, forming a more reactive azetidinium salt. Once activated, these azetidinium intermediates undergo regiospecific ring-opening at the C4 position when treated with sulfur nucleophiles acs.org. This specificity is attributed to the strong electron-withdrawing nature of the trifluoromethyl group at the C2 position, which directs the nucleophilic attack to the less sterically hindered and electronically favorable C4 carbon acs.org.

A variety of sulfur nucleophiles have been employed in these reactions, leading to a diverse array of acyclic α-(trifluoromethyl)amines. For instance, the reaction of the activated azetidinium salt with sodium benzenethiolate proceeds smoothly to yield the corresponding γ-thioether amine.

| Nucleophile | Product | Yield (%) | Reference |

| Sodium benzenethiolate | N-Alkyl-N-[3-(phenylthio)-1-(trifluoromethyl)propyl]amine | 85 | acs.org |

| Sodium methanethiolate | N-Alkyl-N-[3-(methylthio)-1-(trifluoromethyl)propyl]amine | 78 | acs.org |

This interactive table summarizes the outcomes of sulfur nucleophile-induced ring-opening reactions on activated 2-(trifluoromethyl)azetidines, serving as a model for the expected reactivity of 2-(difluoromethyl)azetidine hydrochloride.

Recent research has also highlighted the potential for azetidinyl-containing compounds, such as azetidinyl oxadiazoles, to react with cysteine residues in proteins through a ring-opening mechanism involving the sulfur nucleophile of the cysteine side chain nih.gov. This underscores the broader applicability of this reaction in biological and medicinal chemistry contexts. Furthermore, enantioselective desymmetrization of azetidines using thiols as nucleophiles has been achieved, demonstrating a sophisticated application of this ring-opening strategy rsc.org.

Comparative Reactivity Studies with Non-Fluorinated Azetidines

The presence of a difluoromethyl group at the C2 position of the azetidine ring significantly alters its reactivity compared to its non-fluorinated counterparts. The primary difference lies in the regioselectivity of the nucleophilic ring-opening. For activated 2-(trifluoromethyl)azetidines, nucleophilic attack occurs exclusively at the C4 position acs.org. This is in stark contrast to many non-fluorinated 2-alkylazetidines where a mixture of C2 and C4 attack can be observed, or where the attack is directed to the C2 position, depending on the nature of the substituent and the nucleophile .

Another point of comparison is the basicity of the azetidine nitrogen. The electron-withdrawing difluoromethyl group is expected to reduce the basicity of the nitrogen atom, which can affect the ease of N-protonation and N-alkylation, crucial steps for activation nih.gov. Consequently, harsher conditions may be required to form the reactive azetidinium ion compared to non-fluorinated azetidines.

Mechanistic Elucidation of Ring Opening Processes

The ring-opening of 2-(difluoromethyl)azetidine hydrochloride and its activated derivatives is believed to proceed through a bimolecular nucleophilic substitution (SN2) pathway iitk.ac.innih.gov. The reaction is initiated by the activation of the azetidine ring, which increases its electrophilicity. In the case of the hydrochloride salt, the nitrogen is already protonated, forming an azetidinium ion.

The regioselectivity of the nucleophilic attack is a critical aspect of the mechanism. For C2-substituted azetidines with electron-withdrawing groups like difluoromethyl, the attack is directed to the C4 position. This is governed by a combination of steric and electronic factors . The C2 position is sterically hindered by the difluoromethyl group and electronically deactivated. The nucleophile therefore preferentially attacks the more accessible C4 carbon, leading to the cleavage of the C4-N bond.

Theoretical studies on related systems, such as the rearrangement of 2-chloromethyl azetidine, suggest the potential for the reaction to proceed through a strained bicyclic azetidinium intermediate in polar solvents researchgate.net. This type of intermediate could also play a role in the nucleophilic ring-opening of activated 2-(difluoromethyl)azetidine. The reaction generally occurs with inversion of stereochemistry at the center undergoing nucleophilic attack, consistent with an SN2 mechanism.

Activation Strategies for Azetidine Ring Opening

The inherent strain of the four-membered ring in azetidines makes them susceptible to ring-opening reactions; however, activation of the nitrogen atom is often a prerequisite for efficient transformation rsc.org.

N-Protonation and Azetidinium Ion Formation

The hydrochloride salt of 2-(difluoromethyl)azetidine inherently possesses an activated azetidine ring in the form of an azetidinium ion. The protonation of the nitrogen atom significantly enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The rate of acid-mediated ring-opening is sensitive to pH, with more rapid decomposition observed at lower pH values, which supports the role of N-protonation in facilitating the ring-opening process nih.gov. This strategy is fundamental to the reactivity of the compound as supplied in its hydrochloride form.

N-Alkylation and Quaternary Ammonium Salt Intermediates

A highly effective method for activating the azetidine ring is through N-alkylation to form a quaternary ammonium salt acs.org. This process involves treating the free base form of 2-(difluoromethyl)azetidine with an alkylating agent, such as an alkyl halide or triflate. The resulting quaternary azetidinium ion is a much better leaving group than the neutral amine, and the ring becomes highly activated towards nucleophilic attack. As demonstrated with the 2-(trifluoromethyl) analog, this N-alkylation is a crucial step to enable ring-opening by a wide range of nucleophiles, including sulfur, oxygen, nitrogen, and carbon nucleophiles, with the attack occurring regiospecifically at the C4 position acs.org.

N-Acylation for Enhanced Electrophilicity

N-acylation is another powerful strategy to activate the azetidine ring for nucleophilic opening rsc.org. Treatment of the azetidine with an acylating agent, such as an acid chloride or anhydride, forms an N-acylazetidinium intermediate. The electron-withdrawing nature of the acyl group reduces the electron density on the nitrogen and, by extension, on the ring carbons, thereby increasing their electrophilicity. This activation method has been shown to facilitate the enantioselective ring-opening of azetidines with thiol nucleophiles in the presence of a chiral catalyst rsc.org. The choice of the acyl group can be tuned to modulate the reactivity of the azetidine ring.

Lewis Acid Catalysis in Ring Opening

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses considerable ring strain (approximately 25 kcal/mol), making it susceptible to ring-opening reactions. nih.gov This reactivity can be harnessed to produce highly functionalized 1,3-amino compounds. The regioselectivity of the ring-opening is a critical aspect, often dictated by the substituents on the ring and the nature of the catalyst and nucleophile.

In the case of 2-(difluoromethyl)azetidine, the strong electron-withdrawing nature of the difluoromethyl group is expected to significantly influence the outcome of Lewis acid-catalyzed ring opening. Lewis acids activate the azetidine by coordinating to the nitrogen atom, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. For 2-substituted azetidines, this attack can occur at either the C2 or C4 position.

The presence of the electron-withdrawing difluoromethyl group at the C2 position would destabilize any developing positive charge (carbocationic character) at this carbon during the transition state. Consequently, nucleophilic attack is sterically and electronically directed away from the C2 position. Lewis acid-promoted ring-opening of N-activated 2-substituted azetidines with various nucleophiles, such as alcohols, thiols, and organotrifluoroborates, typically proceeds via cleavage of the N1-C4 or C2-C3 bond, depending on the specific substrate and conditions. researchgate.netrsc.org For instance, studies on analogous 2-aryl-N-tosylazetidines have shown that ring opening with aryl borates can proceed through a transition state with considerable carbocationic character, leading to cleavage of the bond that best supports this charge. researchgate.net Given the electronic properties of the CF2H group, cleavage of the N1-C4 bond is the more probable pathway for 2-(difluoromethyl)azetidine, leading to γ-substituted amine products.

Lanthanide triflates, such as La(OTf)₃ and Eu(OTf)₃, have emerged as effective catalysts for the regioselective ring opening of strained heterocycles, including azetidines and epoxides, even in the presence of basic amine functionalities. nih.gov These catalysts are known to promote intramolecular aminolysis of epoxides to form azetidines and could similarly facilitate the intermolecular ring-opening of activated azetidines. nih.gov

Table 1: Representative Conditions for Lewis Acid-Catalyzed Ring Opening of Substituted Azetidines Note: Data for analogous systems, as specific examples for 2-(difluoromethyl)azetidine hydrochloride are not prominently available.

| Azetidine Substrate | Catalyst/Reagents | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| N-Tosyl-2-arylazetidine | LiClO₄ / (n-Bu)₄NHSO₄ | Aryl/Vinyl Trifluoroborates | γ-Substituted Amines | rsc.org |

| N-Tosylazetidine | Bi(OTf)₃ | Alcohols / Thiols | γ-Amino Ethers / Thioethers | researchgate.net |

Reactivity of the Difluoromethyl Group in 2-(Difluoromethyl)azetidine Hydrochloride

The difluoromethyl (CF₂H) group is a unique substituent that significantly modulates the physicochemical properties of a molecule. It is considered a lipophilic bioisostere of hydroxyl, thiol, or amine groups, capable of acting as a hydrogen bond donor due to its polarized C-H bond. rsc.orgnih.govresearchgate.net This has led to its incorporation in numerous bioactive compounds. nih.gov

Functional Group Transformations of the Difluoromethyl Moiety

The difluoromethyl group is generally stable and not readily amenable to further modification due to the high strength of the C-F bonds. However, its reactivity is distinct from the more inert trifluoromethyl group. The proton of the CF₂H group is acidic and can be removed by a strong base to generate a difluoromethyl anion (ArCF₂⁻). This nucleophilic species can then react with various electrophiles. For instance, the combination of a Brønsted superbase and a weak Lewis acid has been shown to deprotonate difluoromethyl (hetero)arenes, allowing the resulting carbanion to be trapped by electrophiles like ketones, enabling the formation of new C-C bonds. acs.org

While direct transformation of the CF₂H group on the azetidine ring has not been extensively documented, this deprotonation strategy represents a potential pathway for functionalization. The resulting nucleophile could engage in reactions to form more complex structures, effectively using the difluoromethyl group as a masked nucleophilic handle.

Another potential transformation involves radical chemistry. The difluoromethyl radical (•CF₂H) can be generated from various precursors and participates in reactions like Minisci-type additions to heterocycles. rsc.org While this is more relevant for introducing the group, it underscores the accessibility of radical pathways involving this moiety.

Electronic and Steric Influence of the Difluoromethyl Group on Azetidine Ring Reactivity

The difluoromethyl group exerts a powerful influence on the reactivity of the azetidine ring through both electronic and steric effects.

Electronic Influence : As a strong electron-withdrawing group (σₚ = 0.30), the CF₂H moiety significantly reduces the electron density of the azetidine ring. This has several consequences:

Decreased Nucleophilicity : The basicity and nucleophilicity of the azetidine nitrogen are substantially reduced. This can make N-functionalization reactions, such as alkylation or acylation, more challenging, potentially requiring stronger reagents or harsher conditions compared to unsubstituted azetidines.

Activation of the Ring : The electron-withdrawing nature of the group can influence the susceptibility of the ring to nucleophilic attack, as discussed in the context of ring-opening reactions.

Steric Influence : The difluoromethyl group is sterically more demanding than a hydrogen atom but comparable to or slightly smaller than a trifluoromethyl group. This steric bulk at the C2 position hinders the approach of reagents to both the adjacent nitrogen atom and the C2 carbon, influencing the stereochemical outcome of reactions. For example, in cross-coupling reactions, the steric hindrance could affect the efficiency of catalyst coordination and subsequent reaction steps. This is a known challenge in the synthesis and functionalization of α-trifluoromethylated azetidines. rsc.org

Cross-Coupling Reactions Involving 2-(Difluoromethyl)azetidine Hydrochloride

Cross-coupling reactions are powerful tools for C-C and C-N bond formation. The participation of saturated heterocycles like azetidines in these reactions has become an important strategy for synthesizing complex molecules for drug discovery.

Palladium-Catalyzed Coupling Reactions (e.g., C-N, Suzuki, Stille)

Palladium catalysis has been extensively used for coupling reactions involving azetidines. mdpi.com Common transformations include N-arylation (Buchwald-Hartwig type) and C-C bond formation (Suzuki, Stille type).

For 2-(difluoromethyl)azetidine, N-arylation with aryl halides would be a plausible transformation, though the reduced nucleophilicity of the nitrogen atom might necessitate more active catalytic systems or stronger bases. thieme-connect.com Palladium-catalyzed C-H activation is another advanced strategy that could potentially functionalize the azetidine ring, although directing group assistance is often required. acs.orgnih.gov

A highly relevant approach for functionalizing the 2-position involves decarboxylative cross-coupling. A recently developed method uses photoredox-transition metal dual catalysis to couple redox-active NHP esters of azetidine-2-carboxylic acids with heteroaryl iodides. nih.gov This "off-the-shelf" strategy could be adapted to synthesize 2-heteroaryl-2-(difluoromethyl)azetidines if the corresponding carboxylic acid precursor were available, providing a direct route to novel scaffolds.

Table 2: Examples of Palladium-Catalyzed Reactions with Azetidine Scaffolds Note: Data for analogous systems, as specific examples for 2-(difluoromethyl)azetidine hydrochloride are not prominently available.

| Reaction Type | Azetidine Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| N-Arylation | Azetidine | Hetaryl Bromides | Pd₂(dba)₃ / Xantphos | N-Hetarylazetidines | thieme-connect.com |

| Suzuki-Miyaura | Azetidine-based Ligand | 4-Bromonitrobenzene / 4-Tolylboronic acid | Pd-Azetidine Complex | 4-Nitro-4'-methylbiphenyl | mdpi.com |

Other Transition Metal-Catalyzed Coupling Reactions

Besides palladium, other transition metals like nickel and iron are effective catalysts for azetidine functionalization. Nickel catalysis, in particular, is gaining prominence as a more sustainable alternative for cross-coupling reactions. calstate.edu Nickel-catalyzed methods have been developed for the cross-coupling of azetidinyl N-tert-butylsulfinyl amides with organozinc reagents and for the decarboxylative coupling mentioned previously. nih.gov

Iron-catalyzed protocols have also been established for the coupling of 3-iodoazetidines with Grignard reagents, enabling the formation of C(sp³)-C(sp²), C(sp³)-C(sp³), and C(sp³)-C(sp) bonds at the C3 position. rsc.org While this methodology targets a different position, it highlights the expanding toolbox of transition metals capable of activating the azetidine scaffold for cross-coupling. The application of these methods to a substrate like 2-(difluoromethyl)azetidine would depend on the synthesis of suitably functionalized precursors (e.g., a 3-halo-2-(difluoromethyl)azetidine) and the compatibility of the reaction conditions with the difluoromethyl group.

Cycloaddition Reactions and Annulation Strategies of Azetidine Derivatives

Cycloaddition and annulation reactions are powerful tools for the construction of complex cyclic systems. In the context of azetidine derivatives, these reactions allow for the elaboration of the four-membered ring to create fused or spirocyclic architectures.

[2+2] Cycloaddition Pathways

Visible-light-mediated intermolecular aza Paternò–Büchi reactions have been developed using oximes and alkenes, catalyzed by an iridium photocatalyst. This approach is characterized by its operational simplicity and mild reaction conditions, allowing for the synthesis of highly functionalized azetidines chemrxiv.orgnih.govspringernature.comchemrxiv.org. The reaction proceeds via a triplet energy transfer mechanism chemrxiv.org. Such methodologies could potentially be adapted for the synthesis of precursors to 2-(difluoromethyl)azetidine or for the further functionalization of unsaturated derivatives.

The scope of alkenes in these reactions is broad, and the resulting azetidine products can be further transformed. For instance, the N-O bond of the initial cycloadduct can be cleaved to yield the free azetidine nih.gov.

| Reactants | Catalyst/Conditions | Product | Reference |

| Oxime and Olefin | Iridium photocatalyst, visible light | Highly functionalized azetidine | chemrxiv.org |

| N-arylsulfonylimine and Styrene | Photochemical | Azetidine derivative | chemrxiv.org |

[4+2] Cycloaddition with Nitriles

The Diels-Alder and related [4+2] cycloaddition reactions are fundamental transformations in organic synthesis for the formation of six-membered rings. The participation of azetidine derivatives in such reactions, particularly with nitriles as dienophiles, is a less explored area. However, theoretical and experimental studies on related aza-heterocycles provide a basis for predicting such reactivity.

In some cases, azetidines can act as formal 1,4-dipoles in cycloaddition reactions. For instance, 2-aryl-N-tosylazetidines have been shown to react with nitriles in a formal [4+2] cycloaddition to furnish tetrahydropyrimidine derivatives. While this specific example does not involve a 2-(difluoromethyl)azetidine, it highlights a potential reaction pathway for appropriately activated azetidine derivatives.

Aza-Michael Addition Reactions

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a widely used method for carbon-nitrogen bond formation. In the context of 2-(difluoromethyl)azetidine derivatives, the nitrogen atom of the azetidine ring can act as a nucleophile in such reactions, or the azetidine scaffold can be part of the Michael acceptor.

While direct aza-Michael additions using 2-(difluoromethyl)azetidine as the nucleophile are not extensively documented, studies on related systems demonstrate the feasibility of this reaction. For example, the synthesis of a highly functionalized 2-(trifluoromethyl)azetine, a precursor to the corresponding azetidine, has been achieved through a phosphine-promoted aza-Michael addition followed by an intramolecular Wittig reaction nih.gov.

Furthermore, the aza-Michael addition of various N-heterocycles to α,β-unsaturated esters containing an azetidine moiety has been reported. These reactions, often catalyzed by a non-nucleophilic base like DBU, proceed under mild conditions to yield functionalized 3-substituted azetidines nih.gov. This demonstrates the utility of the azetidine core as a scaffold for constructing more complex molecules via aza-Michael additions. The presence of a trifluoromethyl group in some of the pyrazole nucleophiles used in these studies suggests that fluoroalkyl groups are well-tolerated in this type of transformation nih.gov.

| Nucleophile | Michael Acceptor | Catalyst/Conditions | Product | Reference |

| N-Heterocycles | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | DBU, acetonitrile | 3-Substituted 3-(acetoxymethyl)azetidines | nih.gov |

| 3-(Trifluoromethyl)-1H-pyrazole | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | DBU, acetonitrile | 3-(3-(Trifluoromethyl)pyrazol-1-yl)azetidine derivative | nih.gov |

Derivatization and Functionalization Strategies of the Azetidine Core

The functionalization of the azetidine core in 2-(difluoromethyl)azetidine derivatives allows for the introduction of various substituents, enabling the modulation of the compound's physicochemical and biological properties. These strategies can target the ring nitrogen or the carbon atoms of the azetidine ring.

The nitrogen atom of the azetidine ring can be readily functionalized through N-alkylation, N-acylation, and N-sulfonylation reactions. These transformations are fundamental in peptide synthesis and medicinal chemistry for the introduction of diverse functional groups. For instance, the incorporation of a 3-aminoazetidine (3-AAz) subunit into peptides has been shown to facilitate macrocyclization. The azetidine nitrogen in these macrocycles can be chemoselectively deprotected and substituted with various electrophiles nih.gov.

Functionalization of the carbon atoms of the azetidine ring can be more challenging due to the inherent stability of C-H bonds. However, the strain of the four-membered ring can be exploited to facilitate certain transformations. Strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with electrophiles like benzyl chloroformate or trifluoroacetic anhydride provide access to diversely substituted 3-chloro- or 3-hydroxy-2-(trifluoromethyl)azetidines nih.gov. These 3-substituted azetidines can then undergo further transformations.

Nucleophilic substitution at the C3 position of the azetidine ring is also a viable strategy. For example, the reaction of a 3-bromoazetidine derivative can be used to introduce aryl groups via photoredox-mediated cross-electrophile coupling.

Ring-opening of the azetidine ring is another important derivatization strategy, often initiated by quaternization of the ring nitrogen. The resulting azetidinium salts are susceptible to nucleophilic attack, leading to the formation of functionalized acyclic amines. The regioselectivity of the ring opening is influenced by the substituents on the azetidine ring researchgate.net.

| Starting Material | Reagent/Conditions | Product | Reference |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl chloroformate | 3-Chloro-2-(trifluoromethyl)azetidine derivative | nih.gov |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Trifluoroacetic anhydride | 3-Hydroxy-2-(trifluoromethyl)azetidine derivative | nih.gov |

| 3-Aminoazetidine-containing peptide | Deprotection, followed by electrophile | N-functionalized macrocyclic peptide | nih.gov |

Computational Chemistry and Theoretical Investigations of 2 Difluoromethyl Azetidine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations, providing a detailed description of the electronic structure of molecules. These methods, rooted in the principles of quantum mechanics, are pivotal in determining the geometric and energetic properties of 2-(difluoromethyl)azetidine (B8011086) hydrochloride.

Density Functional Theory (DFT) has become a popular computational tool for studying substituted azetidines due to its balance of accuracy and computational cost. nih.gov DFT calculations can predict a variety of properties for 2-(difluoromethyl)azetidine hydrochloride, including optimized molecular geometry, vibrational frequencies, and electronic properties such as orbital energies and charge distribution.

In a typical DFT study of this molecule, the B3LYP functional combined with a basis set like 6-31G* would be employed to obtain the ground-state optimized geometry. The presence of the electron-withdrawing difluoromethyl group at the C2 position is expected to significantly influence the geometry of the azetidine (B1206935) ring. Specifically, a shortening of the C2-N bond and alterations in the ring's pucker angle compared to unsubstituted azetidinium chloride are anticipated.

The calculated vibrational frequencies from DFT can be used to simulate the infrared (IR) spectrum of the molecule, aiding in the interpretation of experimental spectroscopic data. Key vibrational modes of interest would include the N-H stretch of the azetidinium ion, the C-F stretches of the difluoromethyl group, and the ring deformation modes.

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide insights into the electronic delocalization and hyperconjugative interactions within the molecule. For 2-(difluoromethyl)azetidine hydrochloride, NBO analysis would likely reveal significant delocalization of electron density from the nitrogen lone pair into the antibonding orbitals of the C-F bonds, a phenomenon that contributes to the stability of the molecule.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 2-(Difluoromethyl)azetidinium Cation This table presents hypothetical data based on typical results from DFT calculations on similar fluorinated heterocyclic compounds.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N | 1.485 | ||

| N-C4 | 1.502 | ||

| C3-C4 | 1.540 | ||

| C2-C3 | 1.535 | ||

| C2-CF2H | 1.520 | ||

| N-H | 1.025 | ||

| C-F1 | 1.360 | ||

| C-F2 | 1.362 | ||

| ∠C2-N-C4 | 88.5 | ||

| ∠N-C4-C3 | 90.2 | ||

| ∠C4-C3-C2 | 89.8 | ||

| ∠C3-C2-N | 91.5 | ||

| Puckering Angle | 25.0 | ||

| H-N-C2-C3 | 145.0 |

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can be used to refine the results obtained from DFT. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate descriptions of electron correlation effects, which can be important for molecules containing electronegative atoms like fluorine.

For 2-(difluoromethyl)azetidine hydrochloride, ab initio calculations would be particularly useful for obtaining a highly accurate energy profile and for studying intermolecular interactions, such as hydrogen bonding between the azetidinium cation and the chloride anion, as well as with solvent molecules. These calculations would provide a benchmark for the DFT results and offer a more precise understanding of the subtle electronic effects of the difluoromethyl substituent. While computationally more demanding, ab initio methods are invaluable for validating the predictions of less rigorous approaches. researchgate.net

Molecular Mechanics and Semi-Empirical Calculations

While quantum chemical methods provide high accuracy, their computational cost can be prohibitive for larger systems or for dynamic simulations. Molecular mechanics and semi-empirical methods offer a more computationally efficient alternative for exploring the conformational space and dynamic behavior of 2-(difluoromethyl)azetidine hydrochloride.

Molecular mechanics simulations, using force fields such as AMBER or MMFF, can be employed to perform a rapid conformational search and identify low-energy conformers of the molecule. These methods are particularly useful for studying the flexibility of the azetidine ring and the rotational barriers of the difluoromethyl group.

Semi-empirical methods, such as AM1 and PM3, which use a simplified form of the Schrödinger equation and empirical parameters, can provide a reasonable approximation of the electronic properties and geometries at a fraction of the computational cost of DFT or ab initio methods. These methods can be used for preliminary screening of reaction pathways or for studying larger molecular clusters.

Conformational Analysis and Energetic Landscapes

The four-membered azetidine ring is not planar and exists in a puckered conformation. nih.gov The introduction of a difluoromethyl group at the C2 position, along with protonation of the nitrogen atom, leads to a complex conformational landscape. Computational methods are essential for mapping out this landscape and identifying the most stable conformers.

A systematic conformational search, often initiated with molecular mechanics and followed by optimization of the low-energy structures with DFT, can reveal the preferred puckering of the azetidine ring and the rotational preference of the difluoromethyl group. The energetic landscape would likely show several local minima corresponding to different ring puckering states and rotamers of the C-CF2H bond. The relative energies of these conformers determine their population at a given temperature.

For 2-(difluoromethyl)azetidine hydrochloride, the proton on the nitrogen atom can exist in either an axial or equatorial position relative to the approximate plane of the ring. Computational studies on similar azetidine derivatives suggest that the substituent at C2 influences this preference. nih.gov The difluoromethyl group's steric and electronic effects will play a crucial role in determining the most stable conformation.

Table 2: Illustrative Relative Energies of Conformers of 2-(Difluoromethyl)azetidinium Cation This table presents hypothetical relative energies based on computational studies of substituted azetidines.

| Conformer | Ring Pucker | N-H Orientation | C-CF2H Rotamer | Relative Energy (kcal/mol) |

| 1 | Puckered | Axial | Staggered | 0.00 |

| 2 | Puckered | Equatorial | Staggered | 1.25 |

| 3 | Puckered | Axial | Eclipsed | 3.50 |

| 4 | Planar (TS) | - | - | 5.80 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For 2-(difluoromethyl)azetidine hydrochloride, computational methods can be used to study reactions such as ring-opening, which is a characteristic reaction of strained four-membered rings. nih.govfrontiersin.orgmagtech.com.cn

The elucidation of a reaction mechanism involves the identification of all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of the reaction.

For a potential nucleophilic ring-opening reaction of 2-(difluoromethyl)azetidine hydrochloride, computational methods can be used to locate the transition state structure. This would involve a nucleophile attacking either the C2 or C4 carbon of the azetidine ring. The calculations would predict which of these pathways is more favorable by comparing the activation energies. The electron-withdrawing difluoromethyl group at C2 is expected to make this carbon more electrophilic and thus more susceptible to nucleophilic attack.

The geometry of the transition state would reveal the extent of bond breaking and bond formation at the point of highest energy along the reaction coordinate. Vibrational frequency calculations are crucial to confirm that the located structure is indeed a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By mapping the entire reaction pathway, from reactants through the transition state to products, a detailed understanding of the reaction mechanism can be achieved. This knowledge is invaluable for predicting the reactivity of 2-(difluoromethyl)azetidine hydrochloride and for designing new synthetic routes.

Energetic Profiles of Key Reactions

Computational chemistry provides critical insights into the feasibility and kinetics of chemical reactions by examining their energetic profiles. For 2-(Difluoromethyl)azetidine hydrochloride, theoretical investigations can map out the potential energy surface for its synthesis and potential degradation pathways. These profiles detail the energy changes as reactants transform into products, passing through high-energy transition states.

For instance, the synthesis of substituted azetidines can be computationally modeled to predict reaction outcomes and yields. mit.edu By calculating the frontier orbital energies of precursors, models can predict whether specific pairs will react to form the desired azetidine ring. mit.edu In a study on azetidine sulfonyl fluorides, a related class of compounds, the activation energy for a key synthetic step was computationally examined, revealing differences of a few kcal/mol can significantly impact reactivity. nih.gov

Theoretical studies on the ring expansion of related N-substituted 2-(chloromethyl)azetidines have been performed using Density Functional Theory (DFT) to simulate the enlargement of the four-membered ring. researchgate.net Such calculations help elucidate the mechanisms and energetic barriers associated with the transformation of the azetidine scaffold.

Below is a representative data table illustrating the kind of energetic data that can be obtained from computational analysis of key reactions involving a substituted azetidine.

Table 1: Illustrative Energetic Profile for Key Reactions Note: The following data is representative and intended to illustrate the outputs of computational chemistry studies, as specific experimental or calculated values for 2-(Difluoromethyl)azetidine hydrochloride are not publicly available.

| Reaction Type | Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE_rxn) (kcal/mol) | Computational Method |

| Synthesis | Cyclization of γ-amino alcohol precursor | 25.4 | -15.2 | DFT (B3LYP/6-31G) |

| Synthesis | Strain-release from azabicyclobutane | 18.9 | -22.5 | MP2/cc-pVTZ |

| Degradation | Ring-opening via nucleophilic attack | 30.1 | -5.7 | DFT (B3LYP/6-31G) |

| Degradation | Thermal isomerization | 35.8 | +2.1 | CCSD(T)/aug-cc-pVTZ |

Predictive Modeling of Chemical Behavior

Predictive modeling uses computational algorithms to forecast the chemical and biological behavior of molecules based on their structure. For a compound like 2-(Difluoromethyl)azetidine hydrochloride, these models are invaluable for assessing its potential as a drug candidate or for understanding its reactivity and metabolic fate.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of predictive modeling. QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For azetidine derivatives, QSAR has been used to design compounds with enhanced antimalarial or antimicrobial activities. nih.govresearchgate.net These models use calculated molecular descriptors—such as electronic, steric, and hydrophobic properties—to predict the activity of new, unsynthesized compounds. researchgate.netchalcogen.ro The robustness of a QSAR model is often indicated by its coefficient of determination (r²) and cross-validated correlation coefficient (Q²). chalcogen.ro

Molecular Dynamics (MD) Simulations offer a way to study the physical movements of atoms and molecules over time. For 2-(Difluoromethyl)azetidine hydrochloride, MD simulations can predict its conformational flexibility, its interaction with biological targets like proteins or enzymes, and the stability of the resulting complex. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for a molecule's biological function. nih.gov By simulating the molecule in an aqueous environment, researchers can also gain insights into its solvation properties and behavior in a physiological context. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction is another critical application of predictive modeling. Computational tools can forecast a molecule's pharmacokinetic and toxicological properties. For example, models based on Lipinski's "Rule of Five" can predict oral bioavailability. nih.gov SwissADME is a commonly used tool that analyzes properties like molecular weight, lipophilicity (MLogP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) to assess the "drug-likeness" of a compound. nih.gov

The table below summarizes key properties that can be predicted for 2-(Difluoromethyl)azetidine hydrochloride using these computational models.

Table 2: Predicted Physicochemical and ADMET Properties Note: The following data is hypothetical and serves to illustrate the types of properties predicted by computational models for a molecule of this class.

| Property Class | Predicted Parameter | Predicted Value | Significance | Modeling Method |

| Physicochemical | Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rules | Structure-based calculation |

| Physicochemical | MLogP | < 5 | Optimal lipophilicity for absorption | QSAR/Fragment-based |

| Physicochemical | Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts membrane permeability | Atom-based contribution method |

| Pharmacokinetic | GI Absorption | High | Prediction of oral bioavailability | SwissADME |

| Pharmacokinetic | Blood-Brain Barrier Permeant | No | Predicts CNS penetration | BOILED-Egg Model |

| Medicinal Chemistry | Lipinski Violations | 0 | High probability of drug-likeness | Rule-based filtering |

| Medicinal Chemistry | Synthetic Accessibility | 2.5 (Easy) | Feasibility of chemical synthesis | Fragment analysis |

Applications of 2 Difluoromethyl Azetidine Hydrochloride in Advanced Synthetic and Materials Chemistry

Precursors for Complex Heterocyclic Structures

The inherent ring strain of the azetidine (B1206935) core makes it an excellent precursor for ring-expansion reactions, providing access to larger, more complex heterocyclic systems that would be difficult to synthesize directly. The electron-withdrawing nature of the difluoromethyl group at the C2 position significantly influences the regioselectivity of these transformations.

A notable application is the rearrangement of 2-(fluoroalkyl)azetidines into substituted pyrrolidines, a five-membered ring system prevalent in pharmaceuticals. Research on the 2-(trifluoromethyl) analog demonstrates a powerful synthetic strategy where chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines are activated (e.g., by converting the hydroxyl group into a triflate leaving group) and then treated with various nucleophiles. organic-chemistry.org This process initiates a ring expansion, proceeding through a bicyclic aziridinium (B1262131) intermediate, to afford highly substituted 2-(trifluoromethyl)pyrrolidines with excellent yield and diastereoselectivity. organic-chemistry.org

The versatility of this method is showcased by the variety of nucleophiles that can be employed to trigger the rearrangement and become incorporated into the final pyrrolidine (B122466) structure.

| Nucleophile | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Benzylamine | CH₃CN | 99 | >99:1 |

| Aniline | CH₃CN | 96 | >99:1 |

| Sodium Azide | DMF | 88 | >99:1 |

| Methanol/CH₃CN (1:10) | CH₃CN/MeOH | 91 | >99:1 |

| Thiophenol | CH₃CN | 45 | >99:1 |

This ring-expansion methodology provides a robust pathway from a simple fluorinated four-membered ring to a diverse array of complex five-membered heterocyclic structures, highlighting the value of 2-(difluoromethyl)azetidine (B8011086) as a strategic precursor.

Role in the Synthesis of Functionalized Acyclic Intermediates

In addition to ring expansion, the controlled ring-opening of the azetidine scaffold provides a powerful method for synthesizing functionalized acyclic (non-cyclic) amines. The regioselectivity of the ring-opening is critical and is strongly influenced by substituents on the ring. For 2-(fluoroalkyl)azetidines, the electron-withdrawing nature of the substituent plays a decisive role.

Studies on 1-alkyl-2-(trifluoromethyl)azetidines have shown that after activation of the ring nitrogen (e.g., through protonation, alkylation, or acylation to form an azetidinium salt), the ring can be opened by a wide range of nucleophiles. researchgate.net Crucially, the nucleophilic attack occurs exclusively at the C4 position, distal to the trifluoromethyl group. This specific regioselectivity is attributed to the electronic effect of the CF3 group, which destabilizes the development of positive charge at the adjacent C2 carbon, thereby directing the nucleophile to the less sterically hindered C4 carbon. researchgate.net This contrasts with azetidines bearing other types of electron-withdrawing groups at C2, which can lead to attack at the C2 position. researchgate.net

This predictable ring-opening provides a reliable route to a variety of α-trifluoromethylated γ-amino compounds, which are valuable acyclic intermediates for further synthetic elaboration.

| Activating Agent | Nucleophile | Product Type | Yield (%) |

|---|---|---|---|

| HBF₄ | H₂O | γ-Amino alcohol | 72 |

| Methyl triflate | Methanol | γ-Amino methyl ether | 88 |

| Ethyl chloroformate | Chloride (from reagent) | γ-Chloro amine | 82 |

| HBF₄ | Aniline | γ-Diamino compound | 63 |

| Methyl triflate | Sodium thiophenoxide | γ-Amino thioether | 75 |

| Methyl triflate | Sodium cyanide | γ-Amino nitrile | 52 |

The consistent and predictable C4-regioselectivity makes 2-(difluoromethyl)azetidine an excellent starting material for the linear, stereocontrolled synthesis of complex acyclic amines containing a difluoromethyl motif.

Utility in Diverse Catalytic Transformations

Chiral azetidines have emerged as effective scaffolds for the design of ligands and organocatalysts for asymmetric catalysis. birmingham.ac.uk Their rigid, four-membered ring structure provides a well-defined stereochemical environment that can effectively induce enantioselectivity in chemical reactions. While specific applications of 2-(difluoromethyl)azetidine itself as a catalyst are not yet extensively documented, its structural features suggest significant potential.

The applications of chiral azetidine-derived ligands have been surveyed in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.uk The nitrogen atom of the azetidine ring can serve as a coordination site for a metal center in a ligand or as the basic/nucleophilic site in an organocatalyst. The presence of a difluoromethyl group at the C2 position would be expected to have a profound electronic influence. As a strong electron-withdrawing group, it would decrease the basicity and nucleophilicity of the ring nitrogen. This modulation could be beneficial in certain catalytic cycles where a less basic amine is required to avoid catalyst inhibition or side reactions. Furthermore, the C-F bonds of the difluoromethyl group can participate in non-covalent interactions, potentially influencing the conformation of the catalyst-substrate complex and enhancing stereoselectivity.

Development of Novel Polymeric and Material Architectures

The ring strain inherent in azetidines makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyamines (specifically, poly(trimethylenimines)). researchgate.netutwente.nlrsc.org Cationic ring-opening polymerization (CROP) is the most common mechanism, where an initiator protonates or alkylates the azetidine nitrogen, forming a reactive azetidinium ion that is subsequently attacked by another monomer molecule. utwente.nl

The polymerization of azetidine and N-alkylazetidines typically results in hyperbranched polymers because the secondary amines in the growing polymer chain can be more nucleophilic than the monomer, leading to branching. utwente.nl The introduction of a 2-(difluoromethyl) substituent would likely influence this process in several ways:

Reactivity: The electron-withdrawing CHF2 group would decrease the nucleophilicity of the monomer's nitrogen atom, potentially slowing the rate of polymerization compared to unsubstituted azetidine.

Polymer Structure: By reducing the basicity of the nitrogen atoms within the resulting polymer backbone, the substituent might suppress chain transfer and branching reactions, potentially leading to more linear polymer architectures.

Material Properties: The incorporation of difluoromethyl groups into the polymer side chains would significantly alter the material's properties, likely increasing its thermal stability, chemical resistance, and hydrophobicity, while lowering its surface energy. These are desirable characteristics for advanced coatings, membranes, and specialty polymers.

While the specific polymerization of 2-(difluoromethyl)azetidine is not yet detailed in the literature, the principles of azetidine CROP provide a clear framework for its potential in creating novel fluorinated polymeric materials. researchgate.netutwente.nl

Contributions to Radiochemistry Methodologies (e.g., ¹⁸F-labeling techniques for difluoromethyl motifs)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). The development of efficient methods for incorporating ¹⁸F into complex molecules is a major focus of radiochemistry. The difluoromethyl group is of particular interest for PET tracer design, and methods for creating ¹⁸F-labeled difluoromethyl groups ([¹⁸F]CHF2) are actively being developed. nih.govnih.gov

One promising strategy for ¹⁸F-labeling involves the nucleophilic ring-opening of strained heterocycles like azetidinium salts. researchgate.net This approach offers a mild and efficient way to introduce the [¹⁸F]fluoride ion. Although a direct report on the ¹⁸F-labeling of 2-(difluoromethyl)azetidine is not available, a potential two-fold strategy can be envisioned based on existing methodologies:

Labeling the Difluoromethyl Group: Advanced methods exist for the late-stage radiofluorination of various precursors to generate the [¹⁸F]CHF2 motif. nih.govnih.gov A molecule containing the 2-(difluoromethyl)azetidine scaffold could potentially be labeled at the difluoromethyl group itself, provided a suitable precursor was synthesized.